N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)acrylamide
CAS No.:
Cat. No.: VC11082458
Molecular Formula: C17H14FNO3
Molecular Weight: 299.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14FNO3 |
|---|---|
| Molecular Weight | 299.30 g/mol |
| IUPAC Name | (E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C17H14FNO3/c18-13-4-1-12(2-5-13)3-8-17(20)19-14-6-7-15-16(11-14)22-10-9-21-15/h1-8,11H,9-10H2,(H,19,20)/b8-3+ |
| Standard InChI Key | VDXVALVOGQAVKM-FPYGCLRLSA-N |
| Isomeric SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)F |
| SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)F |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound (IUPAC name: (E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)prop-2-enamide) features three key structural domains:
-
Benzodioxin ring system: A six-membered 1,4-benzodioxin moiety with oxygen atoms at positions 1 and 4, creating electron-donating effects .
-
Acrylamide linker: A conjugated α,β-unsaturated carbonyl system enabling hydrogen bonding and π-π stacking interactions.
-
4-Fluorophenyl group: A para-fluorinated aromatic ring contributing to lipophilicity and metabolic stability .
Table 1: Fundamental physicochemical properties
| Property | Value |
|---|---|
| Molecular formula | C₁₇H₁₄FNO₃ |
| Molecular weight | 299.30 g/mol |
| logP | 2.69 |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 4 |
| Polar surface area | 38.94 Ų |
| SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)F |
The crystal structure remains undetermined, but computational models predict a planar conformation stabilized by intramolecular hydrogen bonding between the acrylamide carbonyl and benzodioxin oxygen atoms .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized through a three-step sequence:
-
Benzodioxin-6-amine preparation: Starting from catechol derivatives via cyclization with 1,2-dibromoethane .
-
Acrylic acid coupling: Reaction of 4-fluorocinnamic acid chloride with benzodioxin-6-amine under Schotten-Baumann conditions.
-
Stereochemical control: Maintenance of E-configuration through low-temperature (-20°C) coupling to prevent isomerization .
Table 2: Key synthetic parameters
| Parameter | Optimal Conditions |
|---|---|
| Coupling reagent | DCC/DMAP |
| Solvent | Anhydrous DCM |
| Reaction temperature | 0°C → RT |
| Yield | 68–72% |
| Purity (HPLC) | >98% |
Mass spectrometry (EI-MS) typically shows a molecular ion peak at m/z 299.3 [M+H]⁺, with characteristic fragments at m/z 177.1 (benzodioxin-NH⁺) and 122.0 (4-fluorocinnamoyl⁺).
Biological Activity Profiling
Enzyme Inhibition Studies
In vitro screening against acetylcholinesterase (AChE) demonstrated competitive inhibition with an IC₅₀ of 26.25 ± 0.11 μM, comparable to rivastigmine (IC₅₀ = 18.94 μM) . Molecular dynamics simulations reveal:
-
Catalytic triad interaction: Hydrogen bonding with Ser203 (2.1 Å) and π-cation interaction with Trp86 (3.4 Å).
-
Fluorophenyl positioning: Fills the acyl pocket, displacing water molecules critical for substrate hydrolysis .
Table 3: Comparative inhibitory activity
| Compound | AChE IC₅₀ (μM) | α-Glucosidase IC₅₀ (μM) |
|---|---|---|
| Target compound | 26.25 ± 0.11 | 83.52 ± 0.08 |
| Donepezil | 0.021 | - |
| Acarbose | - | 12.4 |
Cytotoxicity and Selectivity
Preliminary MTT assays in SH-SY5Y neuronal cells showed CC₅₀ > 100 μM, indicating favorable safety margins. Selectivity ratios (AChE vs. butyrylcholinesterase) exceed 15:1, suggesting reduced off-target effects .
Structure-Activity Relationship (SAR) Analysis
Benzodioxin Modifications
-
Oxygen positioning: 1,4-Dioxa configuration enhances AChE binding vs. 1,3-isomers (ΔIC₅₀ = +40 μM).
-
Substituent effects: 6-Amino substitution improves solubility (logS = -3.34 → -2.89) without compromising potency .
Fluorophenyl Variations
-
Para-fluoro: Essential for metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for non-fluorinated analog) .
-
Ortho/meta-fluoro: Reduce potency by 3–5 fold due to steric clashes in the AChE gorge.
Figure 1: Pharmacophore model
Key features:
-
Aromatic centroid (benzodioxin)
-
Hydrogen bond acceptor (acrylamide carbonyl)
-
Hydrophobic pocket filler (fluorophenyl)
| Parameter | Value |
|---|---|
| Oral bioavailability | 78% |
| Plasma protein binding | 92% |
| VDss | 1.2 L/kg |
| Clearance | 0.32 L/h/kg |
Research Gaps and Opportunities
-
In vivo efficacy: Lack of data in transgenic Alzheimer's models
-
Isomer characterization: E/Z configuration impacts on target engagement
-
Prodrug development: Ester derivatives to enhance BBB penetration
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume